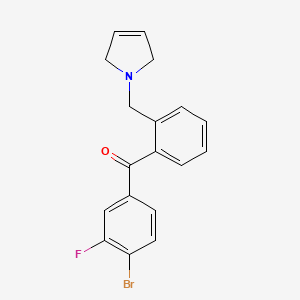

3',5'-Difluoro-3-(4-methylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex fluorinated compounds is a recurring theme in the provided research. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Similarly, another study reports the synthesis of a fluorinated diamine monomer through a nucleophilic chloro-displacement reaction followed by reduction of the intermediate dinitro compound . These methods demonstrate the intricate steps and conditions required to synthesize fluorinated aromatic compounds, which are likely relevant to the synthesis of 3',5'-Difluoro-3-(4-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their properties and applications. In one study, the crystal structure of a hexafluoropropanol derivative was determined by X-ray structure analysis, revealing strong intermolecular hydrogen bonds that form two-dimensional layers in the crystal . This insight into molecular interactions and structure is essential for understanding the behavior of this compound at the molecular level.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable, as evidenced by the synthesis of polyimides with good solubility, thermal stability, and mechanical properties . The low moisture absorption and dielectric constants of these materials are also notable . These properties are indicative of the potential characteristics of this compound, which may exhibit similar solubility, stability, and mechanical strength due to its fluorinated nature.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrimidinones : The compound has been used in synthesizing a series of pyrimidinones, which are significant due to their potential pharmaceutical applications. This involves the reaction of propiophenone derivatives with urea (Bonacorso et al., 2003).

Fluorescent pH Probes : Derivatives of this compound have been used to develop new BODIPY dyes, acting as fluorescent pH probes. These probes show significant changes in fluorescence in response to changes in pH levels, useful for biological and chemical sensing applications (Baruah et al., 2005).

Nonlinear Optical Properties : Investigations into the nonlinear optical (NLO) properties of compounds like Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, a closely related compound, have shown promising results. These studies are crucial for developing materials for photonic and optoelectronic applications (Mary et al., 2014).

Materials Science and Polymer Research

Photovoltaic Cell Efficiency : Studies on polycyclic aromatic chalcones, which include derivatives of this compound, have demonstrated potential in improving the efficiency of dye-sensitized solar cells (DSSCs). These findings are significant for renewable energy technology (Al-Otaibi et al., 2020).

Polymer Synthesis : The compound has been utilized in synthesizing novel copolymers with specific properties, such as improved thermal stability, which is valuable in the field of materials science and engineering (Savittieri et al., 2022).

Spectroscopic and Structural Analysis

Spectroscopic Investigations : The compound has been subject to various spectroscopic studies, including FT-IR and Raman spectroscopy, to understand its molecular structure and properties. This is fundamental in the field of analytical chemistry (Govindasamy & Gunasekaran, 2015).

X-ray Diffraction Studies : Single-crystal X-ray diffraction studies have been conducted on related fluorinated compounds. These studies are crucial for understanding the crystallographic properties of new materials (Peloquin et al., 2019).

特性

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKMFYNYIMHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644151 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-40-9 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)